molecular formula C18H28O2 B1194291 Propargyl 3,7,11-trimethyl-2,4-dodecadienoate

Propargyl 3,7,11-trimethyl-2,4-dodecadienoate

Cat. No. B1194291
M. Wt: 276.4 g/mol
InChI Key: FZRBKIRIBLNOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl 3,7,11-trimethyl-2,4-dodecadienoate, also known as Propargyl 3,7,11-trimethyl-2,4-dodecadienoate, is a useful research compound. Its molecular formula is C18H28O2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propargyl 3,7,11-trimethyl-2,4-dodecadienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargyl 3,7,11-trimethyl-2,4-dodecadienoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

prop-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRBKIRIBLNOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860595
Record name Propargyl 3,7,11-trimethyl-2,4-dodecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl 3,7,11-trimethyl-2,4-dodecadienoate

CAS RN

37882-31-8
Record name Propargyl 3,7,11-trimethyl-2,4-dodecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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